5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Overview
Description
5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and phenoxyethyl groups in the structure suggests that this compound may have unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced to the thienopyrimidine core.
Attachment of Piperazine Derivative: The final step could involve the reaction of the intermediate with a piperazine derivative, such as 2-phenoxyethylpiperazine, under suitable conditions like reflux in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine moieties.
Reduction: Reduction reactions might be less common but could occur under specific conditions.
Substitution: The compound can participate in various substitution reactions, especially at the fluorophenyl and piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or cancer.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorophenyl and phenoxyethyl groups suggests that it could have high affinity for certain molecular targets, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
- 5-(4-Methylphenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Uniqueness
The unique combination of fluorophenyl and phenoxyethyl groups in 5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine may confer distinct pharmacological properties, such as increased potency, selectivity, or metabolic stability compared to similar compounds.
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c25-19-8-6-18(7-9-19)21-16-31-24-22(21)23(26-17-27-24)29-12-10-28(11-13-29)14-15-30-20-4-2-1-3-5-20/h1-9,16-17H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRGFQKFXLBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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